molecular formula C23H31BrN2O5 B11457680 Cyclohexyl {1-[(5-bromo-2-butoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate

Cyclohexyl {1-[(5-bromo-2-butoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate

Cat. No.: B11457680
M. Wt: 495.4 g/mol
InChI Key: ZNZKRCTYPXTNCV-UHFFFAOYSA-N
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Description

Cyclohexyl 2-[1-(5-bromo-2-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate is a complex organic compound with a unique structure that combines a cyclohexyl group, a piperazine ring, and a brominated benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-[1-(5-bromo-2-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Acylation: The formation of the benzoyl group through an acylation reaction.

    Piperazine Ring Formation: The cyclization of the intermediate to form the piperazine ring.

    Esterification: The final step involves the esterification of the piperazine intermediate with cyclohexyl acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-[1-(5-bromo-2-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the benzoyl moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoyl compounds.

Scientific Research Applications

Cyclohexyl 2-[1-(5-bromo-2-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexyl 2-[1-(5-bromo-2-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The brominated benzoyl moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperazine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl 5-bromo-2-chlorobenzamide: Similar in structure but with a chlorinated benzoyl moiety.

    Cyclohexyl 2-[1-(5-bromo-2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate: Similar but with a methoxy group instead of a butoxy group.

Uniqueness

Cyclohexyl 2-[1-(5-bromo-2-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate is unique due to the combination of its brominated benzoyl moiety and the butoxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H31BrN2O5

Molecular Weight

495.4 g/mol

IUPAC Name

cyclohexyl 2-[1-(5-bromo-2-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C23H31BrN2O5/c1-2-3-13-30-20-10-9-16(24)14-18(20)23(29)26-12-11-25-22(28)19(26)15-21(27)31-17-7-5-4-6-8-17/h9-10,14,17,19H,2-8,11-13,15H2,1H3,(H,25,28)

InChI Key

ZNZKRCTYPXTNCV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Br)C(=O)N2CCNC(=O)C2CC(=O)OC3CCCCC3

Origin of Product

United States

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